molecular formula C9H11BrS B3032877 {[(2-Bromoethyl)sulfanyl]methyl}benzene CAS No. 60671-59-2

{[(2-Bromoethyl)sulfanyl]methyl}benzene

Cat. No.: B3032877
CAS No.: 60671-59-2
M. Wt: 231.15 g/mol
InChI Key: YUSCZPWCIWNVSV-UHFFFAOYSA-N
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Description

{[(2-Bromoethyl)sulfanyl]methyl}benzene (IUPAC name) is a brominated aromatic compound featuring a benzene ring substituted with a methyl group linked to a sulfanyl (-S-) moiety and a 2-bromoethyl chain (-CH₂CH₂Br). This structure confers reactivity typical of alkyl bromides, making it valuable in organic synthesis, particularly in nucleophilic substitution reactions and as an intermediate for pharmaceuticals or agrochemicals.

Key Properties (from ):

  • CAS RN: 103-63-9 (for (2-Bromoethyl)benzene, a closely related analog).
  • Boiling Point: 220–221°C.
  • Melting Point: 56°C.
  • Density: 1.35 g/cm³.
  • Flash Point: 89°C (indicating moderate flammability) .

Properties

IUPAC Name

2-bromoethylsulfanylmethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrS/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSCZPWCIWNVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20537207
Record name {[(2-Bromoethyl)sulfanyl]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20537207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60671-59-2
Record name {[(2-Bromoethyl)sulfanyl]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20537207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-bromoethyl)sulfanyl]methyl}benzene typically involves the following steps:

    Starting Materials: Benzyl chloride and 2-bromoethanethiol.

    Reaction: The reaction between benzyl chloride and 2-bromoethanethiol is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of 2-bromoethanethiol attacks the benzyl chloride, resulting in the formation of this compound.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

{[(2-Bromoethyl)sulfanyl]methyl}benzene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.

    Substitution: Amines, thiols, alkoxides, and polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Ethyl-substituted benzene derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

{[(2-Bromoethyl)sulfanyl]methyl}benzene has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It is utilized in the preparation of functional materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {[(2-bromoethyl)sulfanyl]methyl}benzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, while the bromoethyl group can participate in various chemical reactions, altering the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

The compound is compared to other benzene derivatives with halogen, sulfur, or alkyl chain substituents.

Table 1: Physical and Chemical Properties of Similar Compounds
Compound Name CAS RN Formula Boiling Point (°C) Melting Point (°C) Density (g/cm³) Key Functional Groups
{[(2-Bromoethyl)sulfanyl]methyl}benzene Not explicitly listed C₈H₉BrS ~220 (est.) ~56 (est.) ~1.35 (est.) -S-, -CH₂CH₂Br
(2-Bromoethyl)benzene 103-63-9 C₆H₅CH₂CH₂Br 220–221 56 1.35 -CH₂CH₂Br
1-Bromo-2-ethylbutane 3814-34-4 (C₂H₅)₂CHCH₂Br 143–144 N/A 1.179 -CH₂Br, branched alkyl
4-Chlorophenyl Methyl Sulfone BD23328 C₇H₇ClO₂S N/A N/A N/A -SO₂-, -Cl
1-(Bromomethyl)-4-(methylsulfonyl)benzene 53606-06-7 C₈H₈BrO₂S N/A N/A N/A -SO₂-, -CH₂Br

Sources :

Isotopologues and Specialty Derivatives

  • Deuterated Analog : (2-Bromoethyl)benzene-d5 (CAS 35845-64-8) is used in kinetic isotope effect studies, highlighting the role of isotopic labeling in mechanistic research .

Biological Activity

{[(2-Bromoethyl)sulfanyl]methyl}benzene, a compound with the molecular formula C₉H₁₁BrS, is gaining attention in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and synthesis methods.

Chemical Structure and Properties

The compound consists of a benzene ring substituted with a bromoethyl sulfanyl group. The presence of the sulfanyl (thioether) group is significant as it can form covalent bonds with nucleophilic residues in proteins, potentially altering biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromoethyl group can participate in nucleophilic substitution reactions, while the sulfanyl group can form covalent bonds with proteins, influencing enzyme activity and receptor interactions.

Key Mechanisms:

  • Covalent Bond Formation : The sulfanyl group may react with thiol groups in proteins, leading to modifications that can alter protein function.
  • Nucleophilic Substitution : The bromoethyl moiety can undergo nucleophilic attack, making it a reactive intermediate in various chemical reactions.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing bromoethyl groups have been developed as inhibitors of bacterial enzymes.

CompoundTargetActivityReference
This compoundBacterial EnzymesModerate Inhibition
(2-Bromoethyl)benzeneHistone DemethylaseAnticancer Activity

Case Study: Synthesis of Antimicrobial Agents

In a recent synthesis project, researchers utilized this compound as a precursor to create β-peptidomimetics. These compounds demonstrated significant antimicrobial activity against various strains, including MRSA and E. coli, with minimal inhibitory concentrations ranging from 2.1 to 7.2 μM .

Applications in Medicinal Chemistry

The compound serves as an important intermediate in the synthesis of pharmaceuticals targeting specific enzymes or receptors. Its ability to modify biological pathways through covalent interactions positions it as a potential candidate for drug development.

Potential Applications:

  • Anticancer Agents : Due to its structural properties, it may be developed into drugs targeting cancer cell growth.
  • Antimicrobial Agents : Its derivatives show promise in treating bacterial infections resistant to conventional antibiotics.

Safety and Toxicology

While this compound shows potential therapeutic benefits, it also poses toxicity risks. It is classified as harmful if swallowed or upon skin contact . Therefore, safety assessments are crucial during its handling and application in research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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